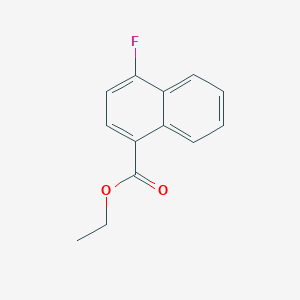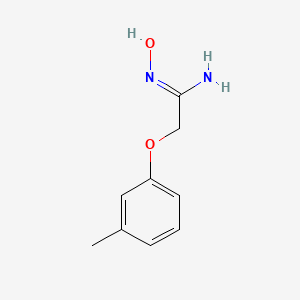![molecular formula C47H56Si B6332790 Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane CAS No. 888227-50-7](/img/structure/B6332790.png)
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane is a synthetic compound with the molecular formula C47H56Si and a molecular weight of 649.0 g/mol. This compound has garnered significant interest in the scientific community due to its unique physical, chemical, and biological properties.
Vorbereitungsmethoden
The synthesis of Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane involves several steps. One common method includes the reaction of 4-tert-butylphenylmagnesium bromide with cyclohexylmethylsilane under controlled conditions . The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, where the tert-butyl groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions.
Biology: Research has explored its potential as a stabilizing agent for certain biological molecules.
Medicine: While not used therapeutically, it is studied for its potential interactions with biological systems.
Industry: It is used in the production of advanced materials and polymers due to its unique structural properties.
Wirkmechanismus
The mechanism by which Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane exerts its effects involves its interaction with various molecular targets. In catalytic reactions, it acts as a ligand, coordinating with metal centers to facilitate the formation of new chemical bonds . The pathways involved include oxidative addition, transmetalation, and reductive elimination .
Vergleich Mit ähnlichen Verbindungen
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane can be compared with similar compounds such as:
Bis(4-tert-butylphenyl)amine: This compound has similar structural features but different reactivity and applications.
4,4’-Di-tert-butylbiphenyl: Another structurally related compound used in different chemical processes.
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its use as an antioxidant in polymers.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct physical and chemical properties.
Eigenschaften
IUPAC Name |
bis[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-cyclohexyl-methylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H56Si/c1-31-29-42-38(33-21-25-35(26-22-33)46(3,4)5)17-13-19-40(42)44(31)48(9,37-15-11-10-12-16-37)45-32(2)30-43-39(18-14-20-41(43)45)34-23-27-36(28-24-34)47(6,7)8/h13-14,17-30,37,44-45H,10-12,15-16H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAYRADGERDOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C1[Si](C)(C3CCCCC3)C4C(=CC5=C(C=CC=C45)C6=CC=C(C=C6)C(C)(C)C)C)C7=CC=C(C=C7)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H56Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
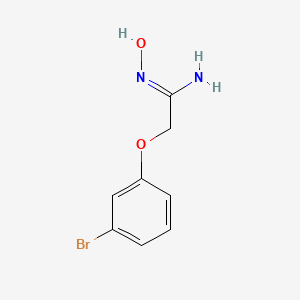
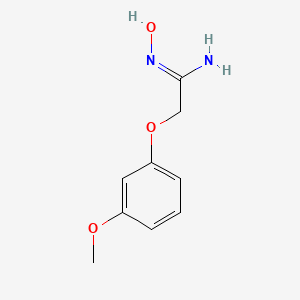
![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)
![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)


![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B6332761.png)
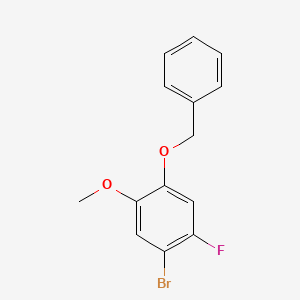
![Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6332765.png)



